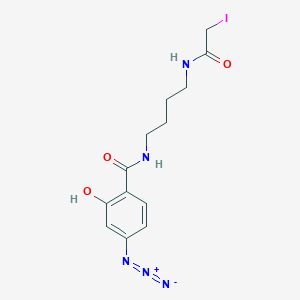
1-(4-Azidosalicylamido)-4-(iodoacetamido)butane
Übersicht
Beschreibung
“1-(4-Azidosalicylamido)-4-(iodoacetamido)butane”, also known as SASDIB, is a synthetic molecule used in structural biology to study protein interactions. Its molecular formula is C13H16IN5O3 .
Molecular Structure Analysis
The molecular weight of this compound is 417.20 g/mol . The IUPAC name is 4-azido-2-hydroxy-N-[4-[(2-iodoacetyl)amino]butyl]benzamide .Wissenschaftliche Forschungsanwendungen
Although the specific compound "1-(4-Azidosalicylamido)-4-(iodoacetamido)butane" was not directly found in the literature search, related research applications can be inferred based on the chemical functionalities and similar compounds used in biochemistry and molecular biology. Here are some general insights into how such a compound could be used:
Bioconjugation and Cross-Linking Agents
Compounds with azido and iodoacetamide groups are widely used in bioconjugation techniques for attaching various molecules, including drugs, fluorescent labels, or biomolecules, to specific sites within proteins or other target molecules. The azide group reacts with alkynes in the presence of a catalyst in a click chemistry reaction, a highly selective and efficient method for conjugating molecules in biological research. The iodoacetamide functionality allows for alkylation of cysteine residues in proteins, creating a covalent bond and enabling the site-specific labeling or modification of proteins.
Photolabeling Applications
Azides can also serve as photolabels, activated by UV light to generate a highly reactive nitrene species that can insert into C-H and N-H bonds. This property is useful for studying protein-ligand interactions, protein-protein interactions, and the topology of membrane proteins by capturing the physical proximity of the azide-bearing molecule to its molecular targets within a complex biological matrix.
For direct applications and examples, a compound closely related to "this compound" mentioned in the literature is S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET) . AET is a compound that contains both a cleavable disulfide bond and a photoactivatable azide group, allowing for cysteine-specific incorporation into proteins and enabling site-specific protein-protein photocross-linking (Ebright, Y., Chen, Y., Kim, Y., & Ebright, R., 1996). This compound illustrates the potential utility of azido and iodoacetamide functionalities in biochemical research for precise molecular engineering and the study of protein interactions.
Eigenschaften
IUPAC Name |
4-azido-2-hydroxy-N-[4-[(2-iodoacetyl)amino]butyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16IN5O3/c14-8-12(21)16-5-1-2-6-17-13(22)10-4-3-9(18-19-15)7-11(10)20/h3-4,7,20H,1-2,5-6,8H2,(H,16,21)(H,17,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLBAOLUZNMYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])O)C(=O)NCCCCNC(=O)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16IN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




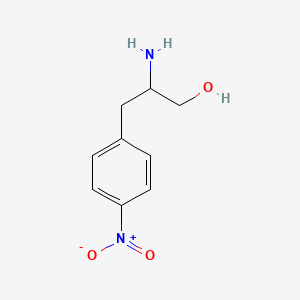

![(1S,4R)-2-Azabicyclo[2.2.1]heptane](/img/structure/B3040226.png)

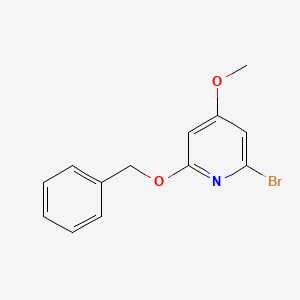
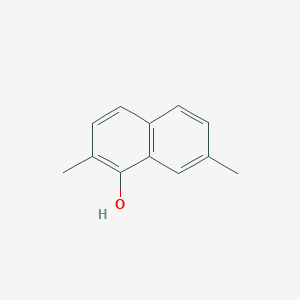
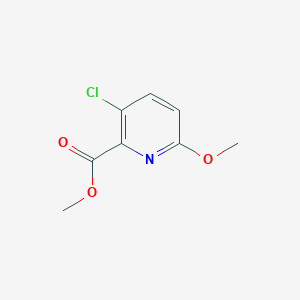
![Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B3040235.png)




![5-Azaspiro[2.5]octan-8-one hydrochloride](/img/structure/B3040243.png)